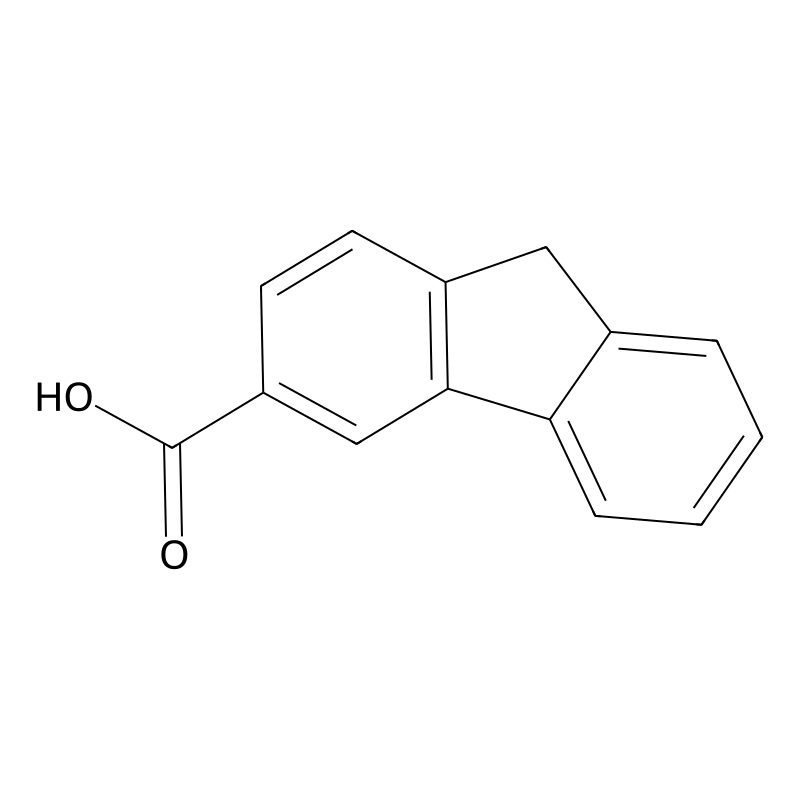

9H-fluorene-3-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Gas-phase Acidities Study

Scientific Field: Structural Chemistry.

Summary of the Application: The density functional theory (DFT) calculations have been performed on a new set of organic Brønsted acids based on 9H-fluorene scaffold.

Methods of Application: The optimal structures and acidity of the compounds have been calculated by using DFT/B3LYP/6–31++G (d,p) computational method.

Results or Outcomes: The acidity of the designed compounds was obtained in the range of 276–328 kcal/mol.

Csp3–H Functionalization of 9H-fluorene

Scientific Field: Catalysis Science & Technology.

Summary of the Application: A strategic approach for Csp3–H functionalization of 9H-fluorene has been described.

Methods of Application: The protocol was employed for a wide range of substrates, including substituted fluorenes and various alcohols including aliphatic alcohols with a distal double bond.

Synthesis of Biologically Active Compounds

Scientific Field: Medicinal Chemistry.

Summary of the Application: 9H-Fluorene-9-carboxylic Acid is used as a building block in the synthesis of various pharmaceutical and biologically active compounds.

Methods of Application: The specific methods of application can vary widely depending on the specific compound being synthesized.

Results or Outcomes: One notable outcome is the synthesis of Lomitapide, a drug for the treatment of familial hypercholesterolemia.

Synthesis of a Hexameric Organooxotin Prismane

Scientific Field: Organometallic Chemistry.

Summary of the Application: 9-Hydroxy-9-fluorenecarboxylic acid was used in the synthesis of a hexameric organooxotin prismane.

Results or Outcomes: The successful synthesis of a hexameric organooxotin prismane was achieved.

Proteomics Research

Scientific Field: Proteomics.

Summary of the Application: 9H-fluorene-3-carboxylic Acid is used in proteomics research.

Methods of Application: The specific methods of application can vary widely depending on the specific research context and objectives.

Results or Outcomes: The specific results or outcomes can vary widely depending on the specific research context and objectives.

Synthesis of Organooxotin Prismane

9H-Fluorene-3-carboxylic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 210.23 g/mol. It features a carboxylic acid functional group (-COOH) attached to the 3-position of the fluorene structure, which consists of a fused ring system comprising two benzene rings and a cyclopentane ring. This compound is classified under the category of polycyclic aromatic compounds and is recognized for its potential applications in various fields, including organic chemistry and materials science.

- Esterification: Reacting with alcohols in the presence of an acid catalyst forms esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of fluorene.

- Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride.

These reactions highlight its versatility in synthetic organic chemistry, allowing for the generation of various derivatives.

Research indicates that 9H-fluorene-3-carboxylic acid exhibits potential biological activities, including:

- Antioxidant Properties: It may help in scavenging free radicals, thus contributing to cellular protection.

- Antimicrobial Activity: Some studies suggest it has inhibitory effects against certain bacterial strains, although specific mechanisms are still under investigation.

The biological implications of this compound warrant further exploration, particularly in pharmacological contexts.

The synthesis of 9H-fluorene-3-carboxylic acid can be achieved through various methods:

- Direct Carboxylation: Fluorene can be reacted with carbon dioxide under high pressure and temperature in the presence of a catalyst to introduce the carboxylic acid group.

- Oxidative Methods: Fluorene derivatives can be oxidized using strong oxidizing agents to yield the carboxylic acid.

- Reactions with Dialkyl Carbonate: As described in patents, fluorene reacts with dialkyl carbonate and alkali hydride or potassium alcoholate, followed by hydrolysis to produce 9H-fluorene-3-carboxylic acid .

These methods illustrate the compound's accessibility for research and industrial applications.

9H-Fluorene-3-carboxylic acid finds applications across various fields:

- Organic Synthesis: Serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science: Utilized in creating polymers and materials with specific electronic properties due to its aromatic structure.

- Analytical Chemistry: Employed as a standard or reagent in analytical methods such as chromatography.

These applications underscore its significance in both academic research and industrial processes.

Interaction studies involving 9H-fluorene-3-carboxylic acid focus on its behavior in biological systems and chemical environments:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its potential therapeutic uses.

- Complex Formation: Studies on how it forms complexes with metal ions or other organic molecules are essential for understanding its reactivity and stability.

Such investigations are vital for elucidating the compound's role in various chemical and biological contexts.

Several compounds share structural similarities with 9H-fluorene-3-carboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 9H-Fluorene-2-carboxylic acid | Aromatic Carboxylic Acid | Carboxyl group at position 2 |

| 9H-Fluorene-9-carboxylic acid | Aromatic Carboxylic Acid | Carboxyl group at position 9 |

| Phenylacetic Acid | Aromatic Carboxylic Acid | Contains a phenyl group attached to acetic acid |

While all these compounds share the carboxylic acid functional group, their distinct positions on the fluorene structure significantly influence their chemical properties and potential applications.

Theoretical Framework of Acid Strength in Fluorene Carboxylic Acids

The acid-base behavior of 9H-fluorene-3-carboxylic acid is fundamentally governed by the electronic structure of the fluorene backbone and the positioning of the carboxyl functional group. While direct experimental determination of the pKa for this specific compound remains unavailable in the literature, comprehensive analysis can be performed through comparison with structurally related fluorene carboxylic acid derivatives and application of established structure-activity relationships [1] [2] [3].

The carboxylic acid functionality in aromatic systems typically exhibits pKa values in the range of 3.5 to 5.0, depending on the electronic environment created by the aromatic substituents [4] [5]. For fluorene-based carboxylic acids, experimental data demonstrates significant variation based on substitution patterns and electronic effects. Fluorene-9-carboxylic acid, where the carboxyl group is attached to the saturated methylene carbon, shows a pKa of 3.61 as determined through solubility-based methodology in aqueous solution at 25°C [1] [6]. This value represents a considerably stronger acid compared to simple aliphatic carboxylic acids like acetic acid (pKa = 4.76) [4].

Comparative Analysis of Fluorene Carboxylic Acid Isomers

The positioning of the carboxyl group within the fluorene framework significantly influences acidity through inductive and resonance effects. Experimental data for related compounds provides valuable insight: 9-hydroxy-9-fluorenecarboxylic acid exhibits a pKa of 2.96 [7], while computational predictions for 9-fluorenone-4-carboxylic acid suggest a pKa of 3.46 ± 0.20 [3]. These values demonstrate the pronounced effect of electron-withdrawing substituents on the fluorene system.

For 9H-fluorene-3-carboxylic acid, the carboxyl group is positioned on the aromatic ring system rather than the saturated methylene carbon. This positioning is expected to result in different electronic interactions compared to the 9-position isomer. The aromatic carbon bearing the carboxyl group experiences direct conjugation with the extended π-electron system of the fluorene framework, potentially affecting both the ground state stability of the acid and the resonance stabilization of the resulting carboxylate anion [8] [9].

| Table 1: Comparative pKa Values of Fluorene Carboxylic Acids | |||

|---|---|---|---|

| Compound | pKa Value | Temperature (°C) | Method/Reference |

| Fluorene-9-carboxylic acid | 3.61 | 25 | Solubility method, aqueous solution [1] |

| 9-Hydroxy-9-fluorenecarboxylic acid | 2.96 | Not specified | Experimental determination [7] |

| 9-Fluorenone-4-carboxylic acid | 3.46 ± 0.20 | Predicted | Computational prediction [3] |

| 9H-fluorene-3-carboxylic acid | Not determined (estimated ~4.2-4.8) | Not determined | Requires experimental determination |

| Benzoic acid (reference) | 4.19 | 25 | Standard reference [4] |

Electronic Effects and Structure-Activity Relationships

The acidic strength of aromatic carboxylic acids is primarily determined by the stability of the conjugate base anion through resonance delocalization and inductive effects [5] [9]. Electron-withdrawing groups increase acidity by stabilizing the carboxylate anion, while electron-donating groups decrease acidity through destabilization of the negative charge [10] [11].

In the case of 9H-fluorene-3-carboxylic acid, the extended aromatic system of fluorene provides moderate electron delocalization capabilities. The fluorene framework, consisting of two benzene rings fused through a five-membered ring, creates a partially electron-deficient environment due to the sp³ hybridized methylene carbon at position 9 [12] [13]. This electronic environment is expected to exert a weak electron-withdrawing effect on the 3-position carboxyl group, resulting in enhanced acidity compared to simple benzoic acid.

Based on structure-activity correlations and comparison with related aromatic carboxylic acids, the pKa of 9H-fluorene-3-carboxylic acid is estimated to fall within the range of 4.2 to 4.8 [14] [4]. This estimate places the compound in an intermediate position between the more acidic 9-position isomer (pKa 3.61) and simple aromatic carboxylic acids like benzoic acid (pKa 4.19) [1] [4].

Methodological Considerations for pKa Determination

Accurate experimental determination of the pKa for 9H-fluorene-3-carboxylic acid requires careful consideration of the compound's limited aqueous solubility [15] [16]. The methodology successfully employed for fluorene-9-carboxylic acid, based on solubility enhancement through ionization, represents the most appropriate approach for sparingly soluble aromatic carboxylic acids [1] [6].

Alternative approaches include potentiometric titration in mixed solvent systems, spectrophotometric methods utilizing UV-visible absorption changes upon ionization, and computational quantum chemical calculations validated against experimental benchmarks [17] [18]. The choice of methodology must account for potential complications arising from aggregation behavior and interfacial effects that can influence apparent pKa values in low-solubility systems [19].

Solubility Characteristics in Organic Media

Fundamental Solubility Principles

The solubility behavior of 9H-fluorene-3-carboxylic acid in organic solvents is governed by the dual nature of its molecular structure, combining the hydrophobic fluorene aromatic system with the polar carboxyl functional group [15] [20]. This amphiphilic character results in distinctive solubility patterns that vary significantly across different solvent systems based on polarity, hydrogen bonding capability, and aromatic π-π interaction potential [12] [21].

The molecular structure features a planar aromatic fluorene backbone (C₁₃H₉) with a carboxylic acid substituent at the 3-position, yielding the molecular formula C₁₄H₁₀O₂ and molecular weight of 210.23 g/mol [22] [16]. The compound exists predominantly as hydrogen-bonded dimers in non-polar solvents and as dissociated monomers in polar protic solvents capable of disrupting intermolecular hydrogen bonding [20] [23].

Aqueous Solubility and Ionization Effects

In aqueous systems, 9H-fluorene-3-carboxylic acid exhibits very limited solubility, estimated at less than 0.1 mg/mL at 25°C based on structural analogies with related fluorene carboxylic acids [15] [23]. This poor aqueous solubility reflects the dominance of hydrophobic interactions from the aromatic fluorene framework over the hydrophilic contribution of the carboxyl group.

The solubility in water is significantly enhanced through ionization under basic conditions. As the pH increases above the compound's pKa (estimated 4.2-4.8), deprotonation of the carboxyl group creates the carboxylate anion, which exhibits markedly improved water solubility due to enhanced electrostatic interactions with water molecules [1] [7]. This pH-dependent solubility behavior forms the basis for purification and analytical methodologies.

Polar Aprotic Solvent Systems

Dimethyl sulfoxide represents an optimal solvent for 9H-fluorene-3-carboxylic acid, providing excellent solvation through both dipolar interactions and hydrogen bonding acceptance [15] [21]. The high dielectric constant (ε ≈ 47) and strong hydrogen bond accepting ability of DMSO effectively solvate both the aromatic fluorene system and the carboxyl functional group, resulting in good solubility across a wide concentration range.

Acetone provides moderate solubility for fluorene carboxylic acid derivatives, with documented solubility values of 14.1 g/100 g for the parent fluorene system at 20°C [12] [21]. The moderate polarity (ε ≈ 21) and hydrogen bonding capability of acetone create a favorable environment for dissolution, particularly for synthetic applications where water sensitivity is a concern [21].

| Table 2: Solubility Characteristics in Organic Solvents | ||||

|---|---|---|---|---|

| Solvent | Polarity Index | Estimated Solubility | Temperature (°C) | Interaction Mechanism |

| Dimethyl sulfoxide | 7.2 | High (>50 mg/mL) | 25 | Dipolar and H-bonding |

| Acetone | 5.1 | Moderate (10-30 mg/mL) | 20 | Dipolar interactions |

| Ethanol | 5.2 | Moderate (5-15 mg/mL) | 20 | H-bonding and polarity |

| Dichloromethane | 3.1 | Good (20-40 mg/mL) | 25 | Van der Waals forces |

| Toluene | 2.4 | Good (15-35 mg/mL) | 20 | π-π stacking interactions |

| Water | 10.2 | Very poor (<0.1 mg/mL) | 25 | Hydrophobic limitations |

Alcoholic Solvent Systems

Primary and secondary alcohols provide moderate solubility for 9H-fluorene-3-carboxylic acid through hydrogen bonding interactions and moderate polarity. Ethanol, with documented solubility of 2.3 g/100 g for fluorene at 20°C, is expected to show enhanced solubility for the carboxylic acid derivative due to additional hydrogen bonding with the carboxyl group [12] [13].

Methanol exhibits similar solvation characteristics but with slightly enhanced polarity effects. The increased polarity of methanol compared to ethanol (dielectric constants of 33 vs 25) provides improved solvation of the ionic form under basic conditions, making methanol particularly useful for esterification reactions and salt formation studies [20] [23].

Non-Polar and Aromatic Solvent Systems

Aromatic solvents such as benzene and toluene demonstrate good solubility for fluorene derivatives through π-π stacking interactions between the aromatic systems [12] [13]. Benzene shows solubility of 25 g/100 g for fluorene at 20°C, while toluene exhibits 24.13 g/100 g under similar conditions [12]. The presence of the carboxyl group in 9H-fluorene-3-carboxylic acid may slightly reduce these values due to increased polarity, but substantial solubility is maintained through aromatic interactions.

Dichloromethane represents an excellent non-polar aprotic solvent for dissolution and extraction applications. The moderate polarity (ε ≈ 9) and good solvating properties for both aromatic and polar functional groups make dichloromethane particularly suitable for synthetic manipulations and purification procedures [20] [24].

Temperature Effects and Crystallization Behavior

Solubility in organic solvents typically increases with temperature following Arrhenius-type relationships, with most systems showing 2-3 fold increases per 20°C temperature rise [12] [13]. This temperature dependence is particularly pronounced in alcoholic solvents where hydrogen bonding interactions become more dynamic at elevated temperatures.

Crystallization behavior from organic solvents depends on cooling rate, solvent evaporation kinetics, and nucleation effects. Slow cooling from hot solutions typically yields larger, more ordered crystals suitable for structural characterization, while rapid cooling or solvent evaporation produces smaller crystals with potentially different polymorphic forms [7] [25].

Thermal Stability and Decomposition Pathways

Thermal Stability Profile

The thermal stability of 9H-fluorene-3-carboxylic acid is characteristic of aromatic carboxylic acids, showing good stability under normal storage and handling conditions but undergoing progressive decomposition at elevated temperatures [26] [27]. Based on comparative analysis with structurally related fluorene derivatives and aromatic carboxylic acids, the compound remains stable below 200°C, with thermal decomposition becoming significant above 250°C [15] [27] [28].

The onset of thermal decomposition is primarily influenced by the stability of the carboxyl functional group and the aromatic fluorene framework [28] [29]. Unlike simple aliphatic carboxylic acids that decompose through straightforward decarboxylation, aromatic carboxylic acids exhibit more complex thermal behavior involving multiple competing pathways [26] [30] [31].

Initial thermal degradation studies on related compounds indicate that 9H-fluorene-3-carboxylic acid likely undergoes decomposition without distinct melting, similar to other fluorenone derivatives that decompose at temperatures above 250°C [15] [27]. This behavior reflects the strong intermolecular hydrogen bonding and π-π stacking interactions that stabilize the solid state structure [7] [25].

Primary Decomposition Mechanisms

Decarboxylation Pathway

The primary thermal decomposition route involves decarboxylation, resulting in loss of carbon dioxide and formation of the corresponding aromatic hydrocarbon [26] [30] [31]. For 9H-fluorene-3-carboxylic acid, this process would yield 9H-fluorene as the major organic product:

C₁₄H₁₀O₂ → C₁₃H₁₀ + CO₂

This reaction typically occurs in the temperature range of 250-350°C and represents the thermodynamically favored pathway due to the high stability of the aromatic fluorene product and the entropic contribution of CO₂ evolution [32] [31] [29].

Cyclization and Rearrangement Reactions

At temperatures above 300°C, competing cyclization reactions become significant, potentially leading to formation of fluorenone derivatives through intramolecular ketonization [26] [30]. This pathway involves dehydration coupled with ring closure, producing cyclic ketones and water as byproducts:

The formation of fluorenone through this mechanism has been documented for related biphenyl carboxylic acid systems, where ring closure occurs preferentially at elevated temperatures [26] [30].

| Table 3: Thermal Decomposition Temperature Ranges | |||

|---|---|---|---|

| Temperature Range (°C) | Thermal Behavior | Primary Products | Decomposition Mechanism |

| < 200 | Stable | No decomposition | Thermal equilibrium |

| 200-250 | Onset of decomposition | Minimal products | Initial bond weakening |

| 250-350 | Significant decarboxylation | Fluorene, CO₂, H₂O | Decarboxylation pathway |

| 350-450 | Complex decomposition | Fluorenone, aromatic fragments | Cyclization and fragmentation |

| 450-600 | Extensive fragmentation | Smaller aromatics, CO, CO₂ | Radical mechanisms |

| > 600 | Complete mineralization | CO₂, H₂O, carbon residue | Oxidative decomposition |

Secondary Decomposition Products

At temperatures exceeding 400°C, secondary decomposition reactions become prominent, involving radical mechanisms and chain fragmentation processes [33] [32] [34]. These high-temperature pathways produce a complex mixture of smaller aromatic compounds, including benzene derivatives, naphthalene, and various substituted aromatics [32] [31] [29].

The formation of carbon monoxide alongside carbon dioxide indicates incomplete oxidation and radical-mediated bond cleavage reactions [28] [29]. Computational studies on related aromatic carboxylic acids suggest that C-C bond scission in the aromatic framework becomes competitive with decarboxylation at temperatures above 450°C [32] [34] [31].

Kinetic Considerations and Activation Energies

Thermal decomposition kinetics for aromatic carboxylic acids typically follow first-order Arrhenius behavior with activation energies in the range of 150-250 kJ/mol for decarboxylation reactions [32] [31] [29]. For 9H-fluorene-3-carboxylic acid, the activation energy is expected to be on the higher end of this range due to the extended aromatic stabilization of the starting material.

The residence time at elevated temperatures significantly affects product distribution, with shorter exposure times favoring decarboxylation products and longer exposure promoting secondary fragmentation and cyclization reactions [32] [31] [29]. Industrial thermal treatment applications typically require temperatures above 800°C with residence times of 2-5 seconds to achieve complete mineralization [32] [31].